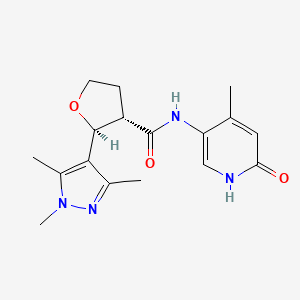
2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a benzoxazole derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide has been found to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. The compound has also been found to have neuroprotective effects and can prevent neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide in lab experiments is its specificity for the Akt/mTOR signaling pathway. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide in scientific research. One area of interest is the development of new derivatives of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the compound's neuroprotective effects could be further explored for potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide has been achieved through several methods, including the reaction of 2-amino-5-methylpyridine with 2-chlorobenzoic acid, followed by cyclization with phosphorus oxychloride and treatment with 2-methylbenzoxazole-4-carboxamide. Other methods involve the reaction of 2-amino-5-methylpyridine with 2-chlorobenzoyl chloride, followed by cyclization with sodium methoxide and treatment with 2-methylbenzoxazole-4-carboxamide.
Applications De Recherche Scientifique
2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide has been found to exhibit potential applications in scientific research, particularly in the field of cancer research. Studies have shown that the compound has anti-proliferative effects on cancer cells and can induce apoptosis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-6-7-11(8-16-9)18-15(19)12-4-3-5-13-14(12)17-10(2)20-13/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPZXWZNIXYSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C2=C3C(=CC=C2)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)

![2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)

![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)
![Tert-butyl 1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B7450934.png)

![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)

![Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate](/img/structure/B7450959.png)